molecular formula C9H8O2S B2958829 4-methoxy-1-benzothiophen-3-ol CAS No. 99595-78-5

4-methoxy-1-benzothiophen-3-ol

Cat. No.: B2958829
CAS No.: 99595-78-5
M. Wt: 180.22
InChI Key: GIYUYGRDAMFESU-UHFFFAOYSA-N
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Description

4-Methoxy-1-benzothiophen-3-ol is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly for investigating new therapeutic approaches for neurodegenerative diseases. This compound is structurally related to the benzo[b]thiophen-3-ol class of molecules, which have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B) . The MAO-B enzyme is a key target in neuropharmacology, as its excessive activity in the central nervous system leads to increased production of hydrogen peroxide, a by-product that contributes to oxidative stress and neuronal damage . Inhibiting hMAO-B helps protect cells from this oxidative damage, making this compound a valuable tool for studying disease models such as Parkinson's disease . Beyond its primary mechanism as an MAO-B inhibitor, the benzo[b]thiophen-3-ol structure possesses a 1,3-diketonic system capable of keto-enol tautomerism, which also grants it potential antioxidant and metal chelating properties . This multi-target potential is highly relevant in neurodegenerative conditions, where metal dyshomeostasis can contribute to disease pathology. Researchers can utilize this compound to explore multi-target-directed drug strategies aimed at simultaneously addressing multiple pathological pathways. The compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYUYGRDAMFESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-benzothiophen-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-(4-methoxyphenylthio)acetic acid under acidic conditions. This reaction typically requires the use of a strong acid such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process.

Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides in the presence of a base to form benzothiophene derivatives. This method offers good functional group tolerance and allows for the synthesis of diverse multisubstituted benzothiophenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxyl groups on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced benzothiophene derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups on the benzothiophene ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions can be carried out under various conditions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced benzothiophene derivatives. Substitution reactions can result in a wide range of substituted benzothiophenes with different functional groups.

Scientific Research Applications

4-Methoxy-1-benzothiophen-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives

    Biology: The compound’s biological activity makes it a valuable tool in the study of biological processes. It can be used to investigate the mechanisms of action of benzothiophene derivatives and their interactions with biological targets.

    Medicine: this compound and its derivatives have potential therapeutic applications. They may be used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics. It can be used in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4-methoxy-1-benzothiophen-3-ol involves its interaction with specific molecular targets and pathways. The presence of the methoxy and hydroxyl groups on the benzothiophene ring allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

For example, benzothiophene derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. By binding to the active site of these enzymes, this compound can prevent the enzymes from carrying out their normal functions, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Methoxy vs. Benzyloxy/Phenethoxy : Methoxy groups (as in the target compound) improve solubility in polar aprotic solvents compared to bulkier benzyloxy or phenethoxy substituents (e.g., C3 in ). However, bulky groups may enhance thermal stability.
  • Sulfur vs. Nitrogen/Oxygen Heterocycles : The benzothiophene core (sulfur) exhibits reduced basicity compared to benzimidazole (nitrogen) but greater aromaticity than furan derivatives (oxygen).

Reactivity and Functionalization

  • Chloro vs. Methoxy : The chloro group in 4-butoxy-3-chloro-5-methoxybenzaldehyde facilitates nucleophilic substitution reactions, whereas methoxy groups are typically deactivating but ortho/para-directing.
  • Hydroxy Group Reactivity: The 3-OH group in the target compound may participate in hydrogen bonding or oxidation reactions, similar to biphenyl derivatives with phenolic -OH groups .

Biological Activity

4-Methoxy-1-benzothiophen-3-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a benzothiophene core with methoxy and hydroxyl substituents. The synthesis typically involves the reaction of methyl 2-mercaptobenzoate with α-bromoacetophenone in the presence of potassium hydroxide, highlighting its synthetic flexibility for generating derivatives with varied biological profiles.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, particularly as an inhibitor of human monoamine oxidase (hMAO) enzymes. These enzymes play a crucial role in neurotransmitter metabolism, and their inhibition may offer therapeutic benefits in treating neurological disorders such as depression and Parkinson's disease.

Table 1: Summary of Neuroprotective Studies

StudyMethodFindings
In vitro study on hMAO inhibitionEnzyme assayDemonstrated significant inhibition of hMAO activity
Neuroprotection in cell modelsCell viability assaysImproved cell survival under oxidative stress conditions

Antimicrobial Activity

Benzothiophene derivatives, including this compound, have shown antibacterial and antitubercular activities. A study found that related compounds effectively inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Table 2: Antimicrobial Activity Data

CompoundMIC (µM)Target
Benzothiophene derivative A2.6M. tuberculosis
Benzothiophene derivative B3–8Various bacteria

Anticancer Potential

The structural similarities of this compound to known anticancer agents position it as a candidate for further investigation in cancer therapy. Its derivatives have been tested against various cancer cell lines, showing low micromolar growth inhibitory concentrations (GI50) in breast and colon cancer cells .

Table 3: Anticancer Activity Overview

Cell LineCompound TestedGI50 (µM)
MDA-MB-468 (breast)4-methoxy derivative C<5
HT29 (colon)4-methoxy derivative D<10

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : As an hMAO inhibitor, it alters neurotransmitter levels, potentially improving mood and cognitive function.
  • Cellular Interactions : It influences various biochemical pathways related to apoptosis and cell proliferation, particularly in cancer cells.
  • Antioxidant Activity : The compound has demonstrated capacity to neutralize free radicals, contributing to its protective effects against oxidative stress .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Case Study 1: Neuroprotection

A study involving neuroblastoma cells treated with this compound showed enhanced cell viability and reduced apoptosis markers under oxidative stress conditions, indicating its protective role against neurodegeneration.

Case Study 2: Antimicrobial Efficacy

In vivo studies with animal models demonstrated that derivatives of benzothiophene could significantly reduce bacterial load in M. tuberculosis-infected subjects, supporting the need for further clinical evaluation.

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